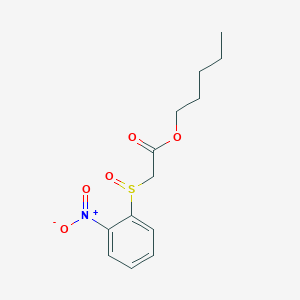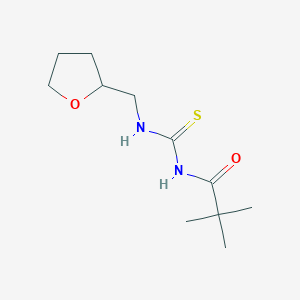
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide is a chemical compound with the molecular formula C12H21NO3S. It is commonly known as DMOX and belongs to the class of organic compounds called carbamothioic esters. DMOX has shown promising results in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DMOX involves the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of thymidylate synthase, an enzyme required for DNA synthesis. DMOX also inhibits the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication.
Biochemical and Physiological Effects:
DMOX has been found to induce various biochemical and physiological effects in cells. It has been shown to cause DNA damage and induce apoptosis in cancer cells. DMOX has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMOX is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, the use of DMOX in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the scientific research of DMOX. One area of interest is the development of DMOX-based antimicrobial agents for the treatment of drug-resistant infections. Another potential direction is the investigation of DMOX as a potential anticancer agent in combination with other chemotherapeutic drugs. Further studies are also needed to investigate the pharmacokinetics and toxicity of DMOX in vivo.
Synthesemethoden
The synthesis of DMOX involves the reaction of 2,2-dimethylpropanamide with oxalyl chloride followed by the reaction of the resulting intermediate with thioacetamide in the presence of a base. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
DMOX has been studied extensively for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. DMOX has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
|---|---|
Molekularformel |
C11H20N2O2S |
Molekulargewicht |
244.36 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)9(14)13-10(16)12-7-8-5-4-6-15-8/h8H,4-7H2,1-3H3,(H2,12,13,14,16) |
InChI-Schlüssel |
KHINURXJHTWXDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
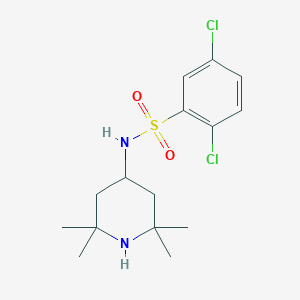
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)
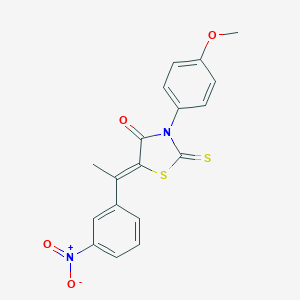
![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)
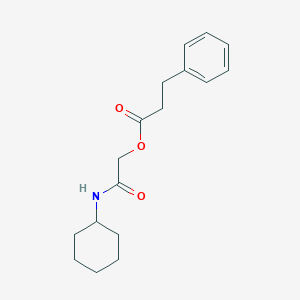
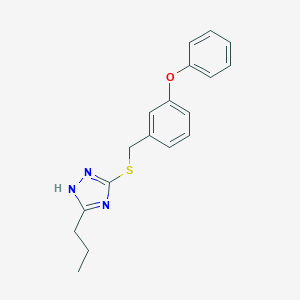
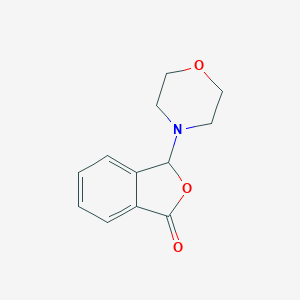
![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
